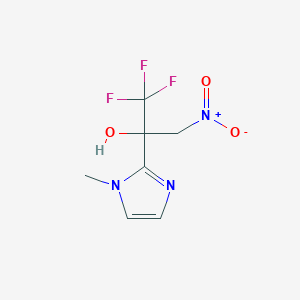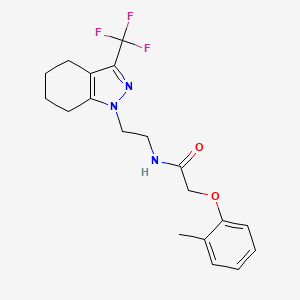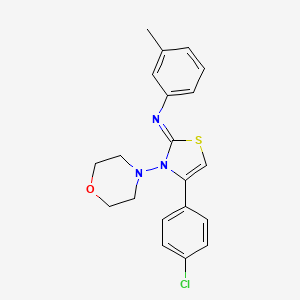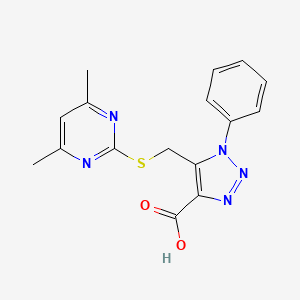
1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-nitropropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-nitropropan-2-ol is a fluorinated organic compound featuring a trifluoromethyl group, an imidazole ring, and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-nitropropan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions to form 1-methylimidazole.
Introduction of the trifluoromethyl group: This step involves the reaction of 1-methylimidazole with trifluoroacetic anhydride in the presence of a base such as pyridine.
Nitration: The final step involves the nitration of the intermediate compound using a nitrating agent like nitric acid in the presence of sulfuric acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,1,1-Trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-nitropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Addition: The imidazole ring can undergo electrophilic addition reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Addition: Electrophiles like alkyl halides in the presence of a Lewis acid catalyst.
Major Products
Reduction of the nitro group: Formation of 1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-aminopropan-2-ol.
Substitution of the trifluoromethyl group: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1,1,1-Trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-nitropropan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the central nervous system.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Chemistry: It is used in the synthesis of agrochemicals and specialty chemicals with specific functional properties.
作用机制
The mechanism of action of 1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-nitropropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-2-(1H-imidazol-2-yl)-3-nitropropan-2-ol: Lacks the methyl group on the imidazole ring.
1,1,1-Trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-aminopropan-2-ol: Contains an amino group instead of a nitro group.
1,1,1-Trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-hydroxypropan-2-ol: Contains a hydroxyl group instead of a nitro group.
Uniqueness
1,1,1-Trifluoro-2-(1-methyl-1H-imidazol-2-yl)-3-nitropropan-2-ol is unique due to the presence of both a trifluoromethyl group and a nitro group, which impart distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications in various fields of research and industry.
属性
IUPAC Name |
1,1,1-trifluoro-2-(1-methylimidazol-2-yl)-3-nitropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O3/c1-12-3-2-11-5(12)6(14,4-13(15)16)7(8,9)10/h2-3,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRYJDZWHVCMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C[N+](=O)[O-])(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B2699439.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2699441.png)

![2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B2699443.png)


![3-(2-METHOXYNAPHTHALEN-1-YL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE](/img/structure/B2699450.png)
![2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2699451.png)

![1-(2-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2699455.png)


![3-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2699459.png)
![(3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrole-2-carboxamide](/img/structure/B2699460.png)
